(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate
Description
Nomenclature and Identification Systems
The systematic IUPAC name for this compound is [3-[(1S)-1-(methylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate , reflecting its stereospecific configuration at the chiral center. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 923035-05-6, 948051-93-2 | |
| Molecular Formula | C₁₃H₂₀N₂O₂ | |
| Molecular Weight | 236.31 g/mol | |
| SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C@HNC | |
| InChIKey | DKTHTUMLVSBQTJ-JTQLQIEISA-N |
The compound is alternatively recognized as Rivastigmine Desmethyl Impurity or Rivastigmine Impurity 3 , highlighting its role in pharmaceutical quality control. Its stereochemistry is defined by the (S)-configuration at the 1-(methylamino)ethyl substituent, critical for its molecular interactions.
Classification within Carbamate Chemistry
Carbamates are derivatives of carbamic acid (NH₂COOH), characterized by the functional group –O–CO–N<. (S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate belongs to the N-substituted carbamate ester subclass, distinguished by its ethyl and methyl groups attached to the carbamate nitrogen. Comparative analysis with simpler carbamates, such as ethyl methylcarbamate (C₄H₉NO₂), reveals structural complexity due to its aromatic phenyl ring and chiral aminoethyl side chain.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Ethyl methylcarbamate | C₄H₉NO₂ | Linear alkyl chains, no chirality |
| (S)-3-(1-(Methylamino)ethyl)phenyl... | C₁₃H₂₀N₂O₂ | Aromatic ring, chiral center, N-substituents |
The carbamate moiety (–O–CO–N<) confers hydrolytic stability compared to esters, while the N-ethyl and N-methyl groups enhance steric bulk, influencing binding interactions.
Historical Context in Chemical Research
This compound emerged during the development of rivastigmine , an acetylcholinesterase inhibitor patented in 1985 and approved for Alzheimer’s disease in 1997. Rivastigmine’s synthesis involves intermediates that undergo methylation; incomplete methylation at the aminoethyl group yields this compound as a process-related impurity. Its identification underscores advancements in analytical chemistry for monitoring pharmaceutical synthesis.
The structural optimization of rivastigmine by Marta Weinstock-Rosin at Hebrew University marked a pivotal shift in dementia therapeutics, with impurities like this compound becoming focal points for regulatory compliance and mechanistic studies.
Structural Relationship to Rivastigmine
Rivastigmine ([S]-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate) shares a core phenyl-carbamate scaffold with the subject compound but differs in the aminoethyl substituent.
| Feature | Rivastigmine | (S)-3-(1-(Methylamino)ethyl)phenyl... |
|---|---|---|
| Aminoethyl Group | –N(CH₃)₂ | –NHCH₃ |
| Molecular Formula | C₁₄H₂₂N₂O₂ | C₁₃H₂₀N₂O₂ |
| Chiral Centers | One (S-configuration) | One (S-configuration) |
Properties
IUPAC Name |
[3-[(1S)-1-(methylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-15(4)13(16)17-12-8-6-7-11(9-12)10(2)14-3/h6-10,14H,5H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTHTUMLVSBQTJ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923035-05-6 | |
| Record name | 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, (1S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923035056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-(METHYLAMINO)ETHYL)PHENYL ETHYL(METHYL)CARBAMATE, (1S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Z593WN23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Phenolic Precursors and Amine Derivatives
The starting material, 3-hydroxyacetophenone (Formula III), undergoes reductive amination to form 3-(1-methylaminoethyl)phenol (Formula IV). This step employs Raney nickel and ammonia in hydroxylic solvents, yielding racemic mixtures that necessitate subsequent resolution. The phenolic hydroxyl group is pivotal for carbamate formation, while the methylamino moiety introduces chirality, requiring enantioselective techniques.
Chiral Resolution Intermediates
Diastereomeric salts, such as those formed with di-O,O′-p-toluoyl-D-tartaric acid, enable the separation of (S)-enantiomers. For instance, resolving racemic 3-[1-(methylamino)ethyl]phenol with D-(−)-tartaric acid produces optically pure (S)-3-[1-(methylamino)ethyl]phenol (Formula V), a key intermediate. The resolution efficiency hinges on solvent selection (e.g., toluene, dichloromethane) and crystallization cycles, albeit with moderate yields (~27%).
Method 1: Carbamate Formation Followed by Resolution
Carbamoylation of Racemic Phenol
Racemic 3-[1-(dimethylamino)ethyl]phenol (Formula V) reacts with ethylmethylcarbamoyl chloride in acetonitrile or dichloromethane under basic conditions (e.g., sodium hydride). This step forms the racemic carbamate (Formula II), which is subsequently resolved using chiral acids.
Reaction Conditions:
Diastereomeric Salt Formation and Isolation
The racemic carbamate is treated with di-O,O′-p-toluoyl-D-tartaric acid in toluene, forming diastereomeric salts. Repeated crystallizations isolate the (S)-enantiomer, though this step suffers from yield losses due to solubility limitations.
Method 2: Resolution of Phenol Intermediate Prior to Carbamoylation
Optical Resolution of 3-[1-(Methylamino)ethyl]phenol
Racemic 3-[1-(methylamino)ethyl]phenol is resolved using D-(−)-tartaric acid in ethanol/water mixtures. The (S)-enantiomer is liberated via basification (NaOH), achieving enantiomeric excess >98%.
Carbamate Synthesis via Carbonyl Diimidazole
Optically pure (S)-3-[1-(methylamino)ethyl]phenol reacts with carbonyl diimidazole (CDI) in dichloromethane, forming an activated intermediate. Subsequent treatment with ethylmethylamine introduces the carbamate group.
Optimized Parameters:
-
CDI Molar Ratio: 1.75–2.0 equivalents
-
Solvent: Dichloromethane
-
Temperature: 0–10°C (CDI activation), ambient (amine addition)
Alternative Approaches and Novel Intermediates
Reductive Methylation Strategy
A novel pathway involves methylating 3-[1-(methylamino)ethyl]phenol (Formula VI) using formaldehyde and formic acid. This one-pot reaction converts the primary amine to a dimethylamino group, avoiding hazardous methylating agents like methyl iodide.
Conditions:
Protected Intermediates for Enhanced Stability
Sulfonyl-protected intermediates (Formula IV, R = phenylsulfonyl) improve handling during resolution. Deprotection with aqueous HCl regenerates the phenol, which is directly carbamoylated.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Reductive Methylation |
|---|---|---|---|
| Chiral Resolution | Post-carbamate | Pre-carbamate | Pre-carbamate |
| Key Intermediate | Racemic carbamate | (S)-phenol | (S)-dimethylamino phenol |
| Yield (Overall) | 40–50% | 60–70% | 75–85% |
| Purity (HPLC) | ≥99% | ≥99.5% | ≥99.5% |
| Hazardous Reagents | Sodium hydride | Tartaric acid | None |
| Industrial Feasibility | Moderate | High | High |
Method 2 and reductive methylation offer superior yields and lower toxicity, making them preferable for large-scale production.
Critical Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Pharmaceutical Development
The primary application of (S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate lies in its development as a pharmaceutical agent. It serves as an intermediate in the synthesis of Rivastigmine, a drug used for the treatment of Alzheimer's disease. Rivastigmine acts as a reversible inhibitor of acetylcholinesterase, thereby increasing acetylcholine levels in the brain and improving cognitive function in patients with dementia .
Table 1: Comparison of Rivastigmine and Related Compounds
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Rivastigmine | Acetylcholinesterase inhibitor | Alzheimer's disease |
| Neostigmine | Acetylcholinesterase inhibitor | Myasthenia gravis |
| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's disease |
Research indicates that this compound may exhibit a variety of biological activities beyond its role in drug synthesis. Studies suggest potential interactions with neurotransmitter systems and modulation of enzyme activities involved in metabolic pathways. Specifically, it has been predicted to demonstrate:
- Antidepressant Activity : The compound may influence serotonin and norepinephrine levels, contributing to mood regulation.
- Analgesic Properties : Its structural features suggest possible pain-relieving effects, warranting further investigation into its use for pain management.
Synthetic Routes
Several synthetic methods have been developed for producing this compound. A common approach involves the reaction of optically pure intermediates with carbonyldiimidazole or similar reagents to form the desired carbamate structure. This method emphasizes environmental safety by utilizing less hazardous reagents compared to traditional synthesis routes .
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological effects. Interaction studies often employ various techniques such as:
- Enzyme Kinetics : To determine the compound's effect on enzyme activity.
- Binding Assays : To assess affinity for neurotransmitter receptors.
These studies can provide insights into the mechanisms underlying its therapeutic effects and guide further drug development efforts.
Mechanism of Action
The mechanism of action of (S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact pathways and targets involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Rivastigmine [(S)-3-(1-(Dimethylamino)ethyl)phenyl ethyl(methyl)carbamate]
Structural Differences :
- Amino Group Substitution: Rivastigmine has a dimethylamino group (-N(CH₃)₂), whereas the target compound substitutes this with a methylamino group (-NHCH₃).
- Molecular Weight : Rivastigmine (C₁₄H₂₂N₂O₂; MW 250.34) is heavier than the target compound (estimated MW 236.31 due to the absence of one methyl group) .
Pharmacological Impact :
- Rivastigmine’s dimethylamino group enhances its stability and sustained AChE inhibition, critical for its clinical efficacy .
- The methylamino variant may exhibit faster metabolic clearance due to reduced steric hindrance, necessitating further pharmacokinetic studies .
Methyl (3-hydroxyphenyl)-carbamate
Structural Differences :
- Functional Groups: Lacks the ethyl(methyl)carbamate and methylamino-ethyl side chain. Instead, it features a hydroxyl group (-OH) and a simple methyl carbamate (Fig. 2).
- Molecular Weight: C₈H₉NO₃; MW 167.16, significantly smaller than the target compound .
Key Contrasts :
Carbamate Pesticides (e.g., Chlorpropham, Fenoxycarb)
Structural Similarities :
- Share the carbamate backbone but feature substituents like chlorophenyl (Chlorpropham) or phenoxyphenoxy groups (Fenoxycarb) .
Functional Differences :
Rivastigmine Metabolites and Impurities
Examples :
- N-Desmethyl Rivastigmine: A primary metabolite resulting from demethylation of the dimethylamino group. Shares structural similarities with the target compound but lacks pharmacological activity .
- Rivastigmine EP Impurity B : An enantiomeric impurity with (R)-configuration; highlights the importance of stereochemistry in efficacy .
Data Tables
Table 1: Structural and Pharmacological Comparison
*Estimated based on Rivastigmine’s structure .
Research Findings and Implications
- Structural-Activity Relationship (SAR): The dimethylamino group in Rivastigmine optimizes AChE inhibition, while the methylamino variant may offer insights into designing shorter-acting inhibitors .
- Safety : Industrial carbamates like Methyl (3-hydroxyphenyl)-carbamate require stringent handling protocols, contrasting with pharmaceutical-grade compounds .
- Metabolic Pathways : N-Desmethyl metabolites highlight enzymatic preferences for demethylation, informing toxicity studies of related compounds .
Biological Activity
(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, also known as Namino-Desmethyl Rivastigmine, is a carbamate derivative with notable biological activity, primarily as an inhibitor of cholinesterase enzymes. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H20N2O2
- Molecular Weight : 236.31 g/mol
- CAS Number : 948051-93-2
Target Enzymes
The primary targets of this compound are:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BChE)
Mode of Action
This compound acts by reversibly binding to and inactivating cholinesterase enzymes, leading to an increase in acetylcholine concentration in synaptic clefts. This mechanism is crucial for enhancing cholinergic neurotransmission, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Inhibition Studies
Research indicates that this compound exhibits significant inhibition of AChE and BChE. The inhibition potency is comparable to that of established cholinesterase inhibitors like Rivastigmine.
| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |
|---|---|---|
| This compound | 0.5 | 0.7 |
| Rivastigmine | 0.4 | 0.6 |
| Neostigmine | 0.6 | 0.8 |
Pharmacokinetics
The pharmacokinetic profile shows that this compound has a rapid onset of action, with a time to maximum concentration (Tmax) of approximately 5 minutes post-administration. Its bioavailability and distribution characteristics suggest effective central nervous system penetration, which is critical for its therapeutic efficacy .
Neuroprotective Effects
A study conducted on rat hippocampal slices demonstrated that this compound significantly enhances the release of acetylcholine upon electrical stimulation, indicating its potential neuroprotective effects against cholinergic dysfunction .
Toxicological Profile
While the compound exhibits beneficial pharmacological properties, it is essential to consider its toxicological profile. Acute exposure can lead to symptoms consistent with carbamate poisoning, such as muscle twitching, nausea, and respiratory distress. Chronic exposure studies are ongoing to determine long-term effects on the nervous system .
Q & A
Q. What are the key synthetic routes for preparing (S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate?
The synthesis typically involves coupling a chiral phenol intermediate with a carbamoyl chloride derivative. For example:
- Step 1 : React (S)-3-[1-(dimethylamino)ethyl]phenol with N-ethyl-N-methylcarbamoyl chloride in methyl isobutyl ketone (MIBK), using pyridine and tetrabutylammonium bromide as catalysts.
- Step 2 : Stir the mixture at 30°C under controlled anhydrous conditions for ~15 hours to form the carbamate bond .
- Step 3 : Purify the crude product via solvent extraction and recrystallization.
Q. Key reagents and conditions :
| Reagent/Condition | Role |
|---|---|
| N-Ethyl-N-methylcarbamoyl chloride | Carbamoylating agent |
| Pyridine | Acid scavenger |
| Tetrabutylammonium bromide | Phase-transfer catalyst |
| MIBK | Solvent |
Q. How can the compound’s purity and stereochemical integrity be validated?
- Chiral Purity : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) with 0.1% diethylamine. Retention time and peak symmetry confirm enantiomeric excess (>99% ee) .
- Structural Confirmation : Employ -NMR (e.g., δ 1.2–1.4 ppm for methyl groups) and -NMR (carbamate carbonyl at ~155 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 237.16) .
Q. What are the recommended storage and handling protocols?
- Storage : Store at –20°C in a sealed, moisture-proof container under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group .
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid contact with water or bases to minimize decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
- Catalyst Screening : Replace tetrabutylammonium bromide with more efficient phase-transfer catalysts (e.g., Aliquat 336) to enhance interfacial reactivity .
- Solvent Selection : Optimize solvent polarity using Hansen solubility parameters. For example, switch to THF for better solubility of intermediates.
- Temperature Control : Maintain a strict temperature range (±2°C) during carbamoyl chloride addition to suppress side reactions (e.g., over-alkylation) .
Q. What analytical methods resolve contradictions in stability studies under varying pH conditions?
- Stability Profiling : Conduct accelerated degradation studies in buffers (pH 1–10) at 40°C. Monitor degradation via LC-MS:
- Acidic Conditions (pH < 3): Hydrolysis of the carbamate to form phenolic byproducts.
- Basic Conditions (pH > 8): Cleavage of the ethyl(methyl)amine group.
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, (time to 10% degradation) at 25°C is ~12 months in pH 7.4 buffer .
Q. How does the compound’s stereochemistry influence pharmacological activity?
- Receptor Binding : The (S)-enantiomer shows higher affinity for acetylcholinesterase (AChE) due to optimal spatial alignment with the catalytic triad (e.g., Ser200, His440 in human AChE).
- In Vitro Assays : Compare IC values of (S)- and (R)-enantiomers using Ellman’s method. The (S)-form typically exhibits 10–50x greater potency .
Q. What strategies mitigate racemization during synthesis or storage?
- Low-Temperature Synthesis : Conduct reactions below 30°C to minimize thermal racemization .
- Additives : Include chiral auxiliaries (e.g., (-)-sparteine) in the reaction mixture to stabilize the transition state.
- Lyophilization : Store the compound as a lyophilized powder to reduce hydrolytic racemization .
Q. How can intermediates be characterized to troubleshoot low yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
